molecular formula C18H18FN7O B5176656 N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide

N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B5176656
M. Wt: 367.4 g/mol
InChI Key: BDMSSJCQOOPDKJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core linked to a pyridazine ring substituted with a pyrazole moiety and a 2-fluorophenyl carboxamide group. This structural framework is common in medicinal chemistry, particularly in targeting enzymes and receptors involved in neurological and inflammatory pathways. The fluorine atom on the phenyl ring enhances metabolic stability and modulates lipophilicity, while the pyridazine-pyrazole system may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-14-4-1-2-5-15(14)21-18(27)25-12-10-24(11-13-25)16-6-7-17(23-22-16)26-9-3-8-20-26/h1-9H,10-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMSSJCQOOPDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolyl-pyridazinyl intermediate: This step involves the reaction of 2-fluorophenylhydrazine with a suitable pyridazine derivative under controlled conditions to form the pyrazolyl-pyridazinyl intermediate.

    Coupling with piperazine: The intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperazine derivative.

    Carboxamide formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery programs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking the natural ligand.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Pharmacological Activity Selectivity/Potency References
N-(2-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide Piperazine-carboxamide 2-fluorophenyl, pyridazine-pyrazole Not explicitly reported (inference: CNS) N/A
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Piperazine-carboxamide Chroman (trifluoromethyl), pyridazin-3-yl FAAH inhibitor (IC₅₀: 8.8 nM human FAAH) 200-fold selectivity over 137 off-targets
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine-carboxamide Chloro-trifluoromethylpyridinyl, benzoxazinyl Not reported (inference: kinase inhibition) N/A
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide Piperazine-carboxamide 2-fluorophenyl, triazolo-pyridazine-furan Not reported (inference: anti-inflammatory) N/A
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Piperazine-carboxamide Chloro-trifluoromethylpyridinyl, trifluoromethylphenyl Not reported (inference: antimicrobial) N/A

Key Comparative Insights

Substituent Effects on Target Engagement

  • Fluorine Substituents: The 2-fluorophenyl group in the target compound and PKM-833 enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., benzoxazinyl derivatives in ). Fluorine’s electronegativity may also improve binding to hydrophobic pockets in enzymes like FAAH .
  • Heterocyclic Moieties: The pyridazine-pyrazole system in the target compound likely offers distinct π-π interactions compared to PKM-833’s chroman ring, which contributes to brain penetrance due to its lipophilic trifluoromethyl group .

Selectivity and Potency

  • PKM-833 demonstrates exceptional selectivity (>200-fold) for FAAH over 137 off-targets, attributed to its irreversible binding mechanism and chroman substituent . In contrast, trifluoromethylphenyl analogs (e.g., ) may exhibit broader target promiscuity due to increased lipophilicity.
  • Chlorinated derivatives (e.g., ) show reduced solubility, which could limit their CNS applicability compared to the target compound’s balanced logP profile .

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